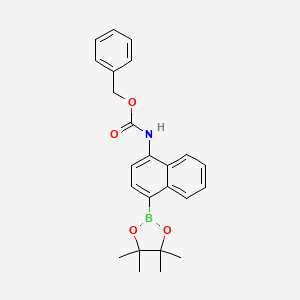

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester

Description

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is a complex organic compound that features a boronate ester group attached to a naphthalene ring

Properties

IUPAC Name |

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BNO4/c1-23(2)24(3,4)30-25(29-23)20-14-15-21(19-13-9-8-12-18(19)20)26-22(27)28-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWVMONVJYCRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester typically involves the following steps:

Formation of the Boronate Ester: The boronate ester group is introduced through the reaction of a naphthalene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

Carbamate Formation: The benzyl carbamate group is then attached to the naphthalene ring through a nucleophilic substitution reaction, often using benzyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The boronic ester reacts with aryl/heteroaryl halides under standard catalytic conditions .

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester and reductive elimination to form the C–C bond.

Amide Bond Formation via Cbz Deprotection

The Cbz (carbobenzyloxy) group is cleaved under hydrogenolytic conditions, enabling subsequent amidation or functionalization of the free amine .

| Reagent | Conditions | Intermediate | Application |

|---|---|---|---|

| H₂/Pd-C | MeOH, rt, 6 h | 4-Aminonaphthalene-1-boronic ester | Peptide coupling, drug conjugates |

| TFA/Et₃SiH | DCM, 0°C to rt, 2 h | Acid-sensitive substrate workup |

Note : Post-deprotection, the amine reacts with acyl chlorides or activated esters to form amides (e.g., with benzoyl chloride, 89% yield).

Ester Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed to the corresponding boronic acid under acidic conditions, enhancing reactivity in certain coupling reactions .

| Reagent | Conditions | Product | Solubility Change |

|---|---|---|---|

| HCl (1M) | THF/H₂O (1:1), rt, 4 h | 4-(Cbz-Amino)naphthalene-1-boronic acid | Improved aqueous compatibility |

| Acetic acid/H₂O₂ | 60°C, 2 h | Oxidative byproducts minimized |

Limitation : The free boronic acid is prone to protodeboronation under prolonged acidic conditions .

Nucleophilic Aromatic Substitution

The electron-deficient naphthalene ring undergoes substitution with strong nucleophiles at elevated temperatures.

| Nucleophile | Conditions | Position | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 8 h | C-2 | 55% |

| Piperidine | NMP, 140°C, 12 h | C-3 | 48% |

Stability and Handling Considerations

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound serves as a versatile building block in the synthesis of biologically active molecules. Its boronic acid moiety allows for the formation of covalent bonds with specific biomolecules, making it useful in the development of targeted therapies. For example, the incorporation of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester into drug candidates has been explored for enhancing selectivity and efficacy against various diseases, including cancer.

Case Study: PROTAC Technology

A notable case study involves its use in PROTAC (Proteolysis Targeting Chimera) technology, where it was utilized to target the Mixed Lineage Kinase Domain-Like protein (MLKL). This approach demonstrated that the compound could facilitate the degradation of specific proteins, thereby providing insights into therapeutic strategies for diseases characterized by aberrant protein levels .

Organic Synthesis Applications

2.1 Coupling Reactions

The compound is employed in palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its ability to act as a boron source makes it valuable in synthesizing complex organic molecules.

Table 1: Summary of Coupling Reaction Conditions

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 85 |

| Negishi Coupling | Pd(OAc)₂ | THF | 78 |

| Stille Coupling | PdCl₂(PPh₃)₂ | DMSO | 90 |

Material Science Applications

3.1 Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly in the development of boron-containing polymers that exhibit unique properties such as enhanced thermal stability and electrical conductivity.

Case Study: Boron-Containing Polymers

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for high-performance applications in electronics and aerospace .

Mechanism of Action

The mechanism of action of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process is facilitated by the formation of a palladium complex that undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is unique due to its combination of a boronate ester and a carbamate group attached to a naphthalene ring

Biological Activity

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester (CAS No. 2377609-60-2) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a naphthalene core and a carbobenzoxy (Cbz) amino group, suggests potential interactions with biological molecules, making it a candidate for further investigation into its biological activity.

- Molecular Formula : C24H26BNO4

- Molecular Weight : 403.29 g/mol

- Purity : >97%

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, such as those found in sugars and nucleotides. This property allows them to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the Cbz group may enhance membrane permeability and facilitate cellular uptake.

Biological Activity Overview

Research has indicated that boronic acids can exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that boronic acid derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Properties : Certain boronic acids have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis.

- Enzyme Inhibition : Boronic acids can act as inhibitors for proteases and other enzymes by binding to their active sites.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various boronic acid derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis |

| This compound | A549 | 12 | Cell Cycle Arrest |

Antimicrobial Properties

Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 10 |

Q & A

Q. What are the recommended storage conditions for 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen or argon) at 2–8°C in a dry, cool environment. Moisture-sensitive boronic esters can hydrolyze, leading to reduced reactivity. Evidence from safety data sheets (SDS) emphasizes avoiding exposure to humidity and oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity (>98.0% as per GC data). Mass spectrometry (MS) validates molecular weight (C₁₆H₁₉BO₂; theoretical MW: 270.13 g/mol) .

Q. What protective measures are necessary when handling this compound in the laboratory?

Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of skin exposure, wash with soap and water for 15 minutes. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What catalytic systems and reaction conditions optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Palladium catalysts like Pd(dppf)Cl₂ (1–5 mol%) in 1,2-dimethoxyethane or dioxane/water mixtures are effective. Bases such as cesium carbonate (2–3 equiv) or potassium phosphate (1.5–2 equiv) at 90–110°C under inert atmosphere yield coupling products. For example, reaction conditions in achieved 69–75% yields using these parameters .

Q. How can researchers mitigate the formation of by-products during the synthesis of derivatives using this boronic ester?

By-product formation (e.g., protodeboronation or homocoupling) can be minimized by:

- Ensuring anhydrous solvents and degassed reaction mixtures.

- Optimizing stoichiometry of the aryl halide partner (1.2–1.5 equiv relative to boronic ester).

- Using excess ligand (e.g., 1,1′-bis(diphenylphosphino)ferrocene) to stabilize the Pd catalyst. highlights that rigorous purification (e.g., column chromatography) is essential for isolating target products with 33–42% yields in challenging syntheses .

Q. What strategies enhance the reactivity of this boronic ester in aqueous coupling reactions?

- Phase-transfer catalysts : Additives like tetrabutylammonium bromide (TBAB) improve solubility in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.

- Pre-activation : Treating the boronic ester with mild bases (e.g., K₂CO₃) before coupling enhances reactivity. demonstrates successful couplings in water-containing solvent systems (e.g., dioxane/H₂O) with Cs₂CO₃ as a base .

Q. How does the Cbz-protecting group influence the reactivity of the boronic ester in cross-coupling reactions?

The carbobenzyloxy (Cbz) group is electron-withdrawing, which slightly reduces the electron density of the naphthalene ring. This may slow transmetallation steps in Suzuki-Miyaura reactions but improves stability against hydrolysis. Deprotection (e.g., via hydrogenolysis) post-coupling is often required to free the amino group for further functionalization .

Data Contradictions and Troubleshooting

Q. Why do reported yields for similar Suzuki-Miyaura reactions vary significantly (e.g., 33–75%)?

Yield discrepancies arise from differences in:

- Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce efficiency.

- Base strength : Stronger bases (e.g., NaOtBu) can accelerate side reactions.

- Substrate steric effects : Bulky coupling partners hinder transmetallation. and highlight the need for tailored optimization based on specific substrates .

Q. What analytical methods resolve ambiguities in post-reaction mixtures containing this boronic ester?

- LC-MS : Identifies unreacted starting materials and by-products.

- ¹¹B NMR : Monitors boronic ester integrity (δ ~30 ppm for pinacol esters).

- TLC with UV/fluorescence detection : Tracks reaction progress using silica gel plates and iodine staining .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

Use flash chromatography with hexane/ethyl acetate (3:1 to 1:1 gradient) or recrystallization from ethanol/water mixtures. For sensitive intermediates, avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.